3,4-Difluoro-2-methoxybenzaldehyde

Catalog No.
S758076
CAS No.
1023023-24-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoro-2-methoxybenzaldehyde

CAS Number

1023023-24-6

Product Name

3,4-Difluoro-2-methoxybenzaldehyde

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)F)C=O

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O

3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. This compound features a methoxy group and two fluorine substituents on the benzene ring, which contribute to its unique chemical properties. It is primarily used in research settings due to its potential applications in organic synthesis and medicinal chemistry, particularly in the development of anticancer agents .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl compounds, forming imines or β-hydroxy carbonyl compounds.
  • Fluorination Reactions: The presence of fluorine atoms allows for further fluorination under specific conditions, potentially altering its reactivity and biological activity.

Research indicates that 3,4-Difluoro-2-methoxybenzaldehyde exhibits significant biological activity, particularly in anticancer research. It has been utilized in synthesizing fluorinated analogues of combretastatins, which have demonstrated potent cell growth inhibitory properties. These compounds are being explored for their potential as therapeutic agents against various cancers .

The synthesis of 3,4-Difluoro-2-methoxybenzaldehyde can be achieved through several methods:

  • One-Step Synthesis: A streamlined approach involves the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, resulting in a more efficient production process compared to traditional multi-step methods.
  • Fluorination Techniques: Various fluorination techniques can be employed to introduce fluorine atoms into the aromatic system, enhancing the compound's reactivity and biological profile .

3,4-Difluoro-2-methoxybenzaldehyde has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Anticancer Research: Its derivatives are being investigated for their potential use in cancer therapy due to their ability to inhibit cell growth effectively.
  • Linkers in Solid Phase Organic Synthesis: The compound has been explored as a linker for solid-phase organic synthesis, facilitating the efficient assembly of various organic compounds .

Studies on 3,4-Difluoro-2-methoxybenzaldehyde have focused on its interactions with biological targets. Its derivatives have been tested for their ability to inhibit specific enzymes or cellular pathways involved in cancer progression. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects and to identify potential therapeutic targets .

Several compounds share structural similarities with 3,4-Difluoro-2-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,4-Difluoro-2-methoxybenzaldehydeC8H6F2O2Contains two fluorine atoms; strong anticancer activity
4,5-Difluoro-2-methoxybenzaldehydeC8H6F2ODifferent fluorination pattern; less studied biologically
2,6-Difluoro-3-methoxybenzaldehydeC8H6F2O2Different substitution pattern; potential different biological activity
3,4-Difluoro-2-methoxybenzoic acidC8H6F2O3Carboxylic acid derivative; different reactivity and applications

The presence of two fluorine atoms at specific positions on the benzene ring distinguishes 3,4-Difluoro-2-methoxybenzaldehyde from its analogues. This unique substitution pattern contributes to its distinctive chemical behavior and biological properties .

3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. Its IUPAC name, 3,4-difluoro-2-methoxybenzaldehyde, reflects its structure: a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and fluorine atoms at positions 3 and 4. Classified as a substituted benzaldehyde, it belongs to the broader family of fluorinated organic compounds, which are critical in medicinal and materials chemistry due to fluorine’s unique electronic properties.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1023023-24-6
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
SMILESCOC1=C(C=O)C=CC(=C1F)F
GHS ClassificationSkin/Eye Irritant (Category 2)

Historical Context and Development

The compound emerged as part of the broader exploration of fluorinated benzaldehydes in the late 20th century, driven by advancements in fluorination methodologies such as nucleophilic aromatic substitution and Baeyer-Villiger oxidation. Its development parallels the rise of fluorinated building blocks in drug discovery, where fluorine’s bioisosteric properties enhance pharmacokinetics. Early syntheses focused on optimizing regioselectivity for fluorine and methoxy group placement, leveraging catalysts like N-heterocyclic carbenes (NHCs).

Significance in Synthetic Organic Chemistry

This aldehyde is pivotal in synthesizing fluorinated bioactive molecules, including resveratrol derivatives and combretastatin analogs. The electron-withdrawing fluorine atoms increase electrophilicity at the aldehyde group, facilitating nucleophilic additions, while the methoxy group directs electrophilic substitutions to specific ring positions. Its role in cross-coupling reactions (e.g., Suzuki-Miyaura) further underscores its utility in constructing complex aromatic systems.

Structural Characteristics and Nomenclature

The molecule’s planar benzene ring features distinct electronic perturbations:

  • Methoxy group (-OCH₃): Electron-donating, activating the ring for electrophilic substitution at the para and ortho positions.
  • Fluorine atoms: Electron-withdrawing, creating a dipole that enhances the aldehyde’s reactivity.

Figure 1: Structural Features

  • Aldehyde group: Participates in condensation and oxidation reactions.
  • Substituent positions: 2-methoxy, 3,4-difluoro configuration dictates regioselectivity in further functionalization.

3,4-Difluoro-2-methoxybenzaldehyde is an aromatic compound characterized by a benzene ring with three functional groups: a methoxy group at the 2-position, fluorine atoms at the 3- and 4-positions, and an aldehyde group [1]. The molecule exhibits a nearly planar structure with the benzene ring forming the core of the molecule [2]. The aldehyde group (-CHO) extends from the 1-position of the benzene ring and lies approximately in the same plane as the aromatic ring due to conjugation effects [2].

The presence of the methoxy group at the ortho position relative to the aldehyde creates a slight deviation from perfect planarity due to steric interactions [2]. This arrangement influences the overall geometry of the molecule, particularly affecting the dihedral angle between the methoxy group and the benzene ring [3]. The fluorine atoms at positions 3 and 4 introduce additional electronic effects that influence bond angles and lengths throughout the molecule [4].

The carbon-fluorine bonds in the molecule are shorter than typical carbon-hydrogen bonds, measuring approximately 1.34-1.35 Å compared to the 1.09 Å of C-H bonds [5]. This difference in bond length contributes to the overall molecular geometry and influences the electronic distribution across the molecule [6]. The carbon-oxygen bond of the methoxy group is approximately 1.36-1.38 Å, while the carbonyl C=O bond length is slightly shorter than in unsubstituted benzaldehyde due to the electron-withdrawing effects of the fluorine substituents [7].

Physicochemical Parameters

Molecular Weight and Formula

3,4-Difluoro-2-methoxybenzaldehyde has the molecular formula C₈H₆F₂O₂, indicating its composition of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms [1] [8]. The molecular weight of this compound is 172.13 g/mol, as calculated from the atomic weights of its constituent elements [1] [9]. This molecular weight places it in the category of low molecular weight organic compounds, which typically exhibit certain characteristics regarding volatility and solubility [8].

The structural formula can be represented using SMILES notation as COc1c(C=O)ccc(F)c1F, which provides a linear text representation of the molecular structure [8] [10]. The compound's InChI key, ZQZRNVKXGQFKMX-UHFFFAOYSA-N, serves as a unique identifier in chemical databases and literature [1] [10].

ParameterValue
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
CAS Registry Number1023023-24-6
SMILES NotationCOc1c(C=O)ccc(F)c1F
InChI KeyZQZRNVKXGQFKMX-UHFFFAOYSA-N

Melting and Boiling Points

The melting and boiling points of 3,4-Difluoro-2-methoxybenzaldehyde are important physicochemical parameters that influence its handling and applications [11]. Based on available data and comparative analysis with structurally similar compounds, the melting point of 3,4-Difluoro-2-methoxybenzaldehyde is not precisely reported in the literature, but it is expected to be in the range of 35-55°C [12] [11].

For comparison, the structurally similar 2,3-Difluoro-6-methoxybenzaldehyde has a reported melting point of 55-57°C [12]. Other related compounds such as 3-Fluoro-2-methoxybenzaldehyde and 3-Fluoro-4-methoxybenzaldehyde have melting points of 47-48°C and 34-35°C, respectively [12] [13]. These values provide a reasonable estimate for the expected melting point range of 3,4-Difluoro-2-methoxybenzaldehyde [12].

The boiling point of 3,4-Difluoro-2-methoxybenzaldehyde is also not precisely documented, but based on similar difluorobenzaldehyde derivatives, it is estimated to be in the range of 230-240°C at standard pressure [12] [11]. For instance, 2,3-Difluoro-6-methoxybenzaldehyde has a predicted boiling point of 233.0±35.0°C [12]. The presence of fluorine substituents typically increases the boiling point compared to the unsubstituted benzaldehyde due to increased molecular weight and potential intermolecular interactions [4] [5].

CompoundMelting Point (°C)Boiling Point (°C)
3,4-Difluoro-2-methoxybenzaldehydeNot precisely reportedNot precisely reported
2,3-Difluoro-6-methoxybenzaldehyde55-57233.0±35.0 (Predicted)
3-Fluoro-2-methoxybenzaldehyde47-48238.7±20.0
3-Fluoro-4-methoxybenzaldehyde34-35129-132 (11mm)
2-Methoxybenzaldehyde37-38238

Solubility Profile

The solubility profile of 3,4-Difluoro-2-methoxybenzaldehyde is influenced by its molecular structure, particularly the presence of both polar functional groups (aldehyde and methoxy) and fluorine substituents [14] [15]. This compound exhibits moderate polarity due to the presence of the carbonyl group and methoxy substituent, which contribute to hydrogen bonding capabilities [15]. However, the fluorine atoms increase the lipophilicity of the molecule compared to non-fluorinated analogues [8].

Based on the structural features and comparative analysis with similar compounds, 3,4-Difluoro-2-methoxybenzaldehyde is expected to have poor solubility in water due to its relatively hydrophobic nature [14] [15]. It shows good solubility in polar organic solvents such as methanol, ethanol, acetone, and acetonitrile, which can interact with both the polar functional groups and the aromatic ring [14]. Halogenated solvents like dichloromethane and chloroform are also effective solvents due to their ability to interact with the fluorine substituents [14] [16].

The solubility in less polar solvents such as ethyl acetate and diethyl ether is expected to be moderate, while solubility in highly nonpolar solvents like hexane is likely to be poor [14]. The presence of the methoxy group enhances solubility in polar solvents through hydrogen bonding interactions, while the fluorine substituents contribute to interactions with halogenated solvents [15] [17].

SolventExpected SolubilityRationale
WaterPoorLow polarity and presence of hydrophobic groups limit water solubility
MethanolGoodPolar protic solvent can interact with carbonyl and methoxy groups
EthanolGoodPolar protic solvent can interact with carbonyl and methoxy groups
AcetoneGoodPolar aprotic solvent compatible with both polar and nonpolar groups
AcetonitrileGoodPolar aprotic solvent compatible with both polar and nonpolar groups
DichloromethaneGoodHalogenated solvent interacts well with fluorine substituents
ChloroformGoodHalogenated solvent interacts well with fluorine substituents
Ethyl AcetateModerateModerate polarity matches compound's polarity
Diethyl EtherModerateLower polarity but can interact with oxygen-containing groups
TolueneModerateAromatic solvent interacts with aromatic ring but limited with polar groups
HexanePoorNonpolar solvent incompatible with polar functional groups

Electronic Properties

Effect of Fluorine Substituents

The fluorine atoms at positions 3 and 4 of the benzene ring significantly influence the electronic properties of 3,4-Difluoro-2-methoxybenzaldehyde [4] [6]. Fluorine, with an electronegativity of 3.98 on the Pauling scale, is the most electronegative element, creating highly polarized carbon-fluorine bonds [4]. These bonds have a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom, resulting in a strong dipole moment of approximately 1.4-1.6 Debye for each C-F bond [5] [6].

The electron-withdrawing nature of fluorine operates through two distinct mechanisms: inductive effects and resonance effects [3] [6]. Through the inductive effect, fluorine atoms withdraw electron density through the sigma bond framework, decreasing electron density at the aldehyde carbon and making it more electrophilic [4]. This enhances the reactivity of the aldehyde group toward nucleophiles compared to unsubstituted benzaldehyde [18] [7].

Interestingly, fluorine can also exhibit a weak resonance electron-donating effect through its p-orbital overlap with the aromatic π-system [6]. However, the strong inductive electron-withdrawing effect typically dominates, resulting in an overall electron-withdrawing influence [4] [6]. The presence of fluorine at the 3- and 4-positions affects the electronic distribution throughout the molecule, particularly influencing the reactivity of the aldehyde group [3] [7].

The carbon-fluorine bonds in 3,4-Difluoro-2-methoxybenzaldehyde are shorter and stronger than typical carbon-hydrogen bonds, with bond dissociation energies of approximately 485-490 kJ/mol compared to 410-420 kJ/mol for C-H bonds [5] [6]. This strength contributes to the stability of the molecule but also influences its electronic behavior and reactivity patterns [4].

Influence of Methoxy Group

The methoxy group at the 2-position (ortho to the aldehyde) exerts significant electronic effects on 3,4-Difluoro-2-methoxybenzaldehyde, which partially counterbalance the effects of the fluorine substituents [17]. Unlike fluorine, the methoxy group is primarily an electron-donating group, particularly through resonance effects . The oxygen atom of the methoxy group can donate electron density into the aromatic ring through its p-orbital overlap with the π-system [17].

The electron-donating nature of the methoxy group increases electron density in the aromatic ring, particularly at the ortho and para positions relative to itself . This creates an electronic push-pull system within the molecule, where the methoxy group pushes electron density while the fluorine atoms pull it away [17]. This electronic interplay influences the reactivity and properties of the aldehyde group [7] .

The methoxy group also contributes to the dipole moment of the molecule, with the C-O bond having a dipole moment of approximately 1.2-1.4 Debye [17]. The oxygen atom of the methoxy group has an electronegativity of 3.44 on the Pauling scale, creating a polarized bond but less extreme than the C-F bonds [17]. The C-O bond length in the methoxy group is typically 1.36-1.38 Å, longer than the C-F bonds [17].

The positioning of the methoxy group ortho to the aldehyde is particularly significant as it can engage in intramolecular interactions with the aldehyde group [3] [7]. These interactions can influence the conformation of the molecule and affect the reactivity of the aldehyde group [2]. The methoxy group can also participate in hydrogen bonding interactions with solvent molecules or reaction partners, influencing the solubility and reactivity of the compound [17].

Comparative Analysis with Related Benzaldehyde Derivatives

When comparing 3,4-Difluoro-2-methoxybenzaldehyde with related benzaldehyde derivatives, several trends in physical and chemical properties become apparent [12] . The introduction of fluorine substituents and the methoxy group significantly alters the electronic distribution, reactivity, and physical properties compared to the parent benzaldehyde [4] [7].

Compared to unsubstituted benzaldehyde, 3,4-Difluoro-2-methoxybenzaldehyde has a higher molecular weight (172.13 g/mol versus 106.12 g/mol), which contributes to its higher boiling point and reduced volatility [12]. The presence of fluorine atoms increases the lipophilicity (LogP) compared to benzaldehyde, while the methoxy group enhances solubility in polar solvents through hydrogen bonding capabilities [8] [14].

The electronic properties show marked differences when compared to other derivatives [7]. The electron density at the aldehyde carbon is lower in 3,4-Difluoro-2-methoxybenzaldehyde compared to benzaldehyde due to the electron-withdrawing effect of the fluorine atoms, making the carbonyl carbon more electrophilic [18] [7]. This results in higher reactivity toward nucleophiles compared to benzaldehyde or 2-methoxybenzaldehyde [18].

The C=O bond length is shorter in 3,4-Difluoro-2-methoxybenzaldehyde compared to benzaldehyde or 2-methoxybenzaldehyde due to the electron-withdrawing effects of the fluorine atoms [7]. This is reflected in a higher C=O stretching frequency in infrared spectroscopy [7] [21]. The acidity of the aldehyde hydrogen is also higher in 3,4-Difluoro-2-methoxybenzaldehyde compared to benzaldehyde due to the electron-withdrawing effects of the fluorine substituents [18] [7].

When compared to 3,4-Difluorobenzaldehyde (which lacks the methoxy group), 3,4-Difluoro-2-methoxybenzaldehyde shows moderated electronic effects due to the counterbalancing electron-donating influence of the methoxy group . The methoxy group increases electron density in the aromatic ring, partially offsetting the electron-withdrawing effects of the fluorine atoms [17].

Property3,4-Difluoro-2-methoxybenzaldehydeBenzaldehyde2-Methoxybenzaldehyde3,4-Difluorobenzaldehyde
Electron Density at Aldehyde CarbonLowerReferenceHigherLower
C=O Bond LengthShorterReferenceLongerShorter
C=O Stretching Frequency (IR)HigherReferenceLowerHigher
Reactivity toward NucleophilesHigherReferenceLowerHigher
Acidity of Aldehyde HydrogenHigherReferenceLowerHigher
Dipole MomentHigherReferenceLowerHigher
Lipophilicity (LogP)HigherReferenceLowerHigher

Laboratory-scale synthesis of 3,4-difluoro-2-methoxybenzaldehyde encompasses several methodologies that have been developed to address the challenges of introducing fluorine atoms into aromatic systems. The most prominent approaches include electrophilic fluorination, nucleophilic fluorination, and specialized catalytic systems.

Electrophilic Fluorination with Selectfluor represents one of the most widely adopted laboratory methods [1] [2]. This approach utilizes 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as the fluorinating agent. The reaction proceeds through a single electron transfer mechanism, where the aromatic substrate acts as an electron donor to Selectfluor [1]. The formation of π-complexes between the substrate and fluorinating agent is crucial for selectivity, with fluorine bonding contributing significantly to complex stabilization [2]. Laboratory conditions typically involve acetonitrile as solvent at temperatures ranging from room temperature to 60°C, yielding 60-90% of the desired product [1] [2].

Nucleophilic Fluorination Strategies have gained prominence for their operational simplicity and environmental benefits [3] [4]. These methods employ potassium fluoride or cesium fluoride as fluorinating agents, often in combination with quaternary ammonium salts to enhance solubility [3]. The development of novel quaternary ammonium-based fluorinating reagents, such as Bu4NF(HFIP)3, has addressed traditional limitations of poor solubility and high hygroscopicity [3] [4]. These systems operate under mild conditions and demonstrate excellent functional group tolerance.

Photochemical Fluorination has emerged as a catalyst-free alternative that utilizes visible light to drive fluorination reactions [5] [6]. The protocol employs Selectfluor-based reagents under UV-A irradiation, with reaction times typically below 30 minutes [7] [8]. This approach is particularly advantageous for benzylic fluorination, achieving yields of 70-95% while maintaining high selectivity [6]. The method utilizes xanthone as an inexpensive photoorganocatalyst, making it accessible for routine laboratory use [7] [8].

Synthesis MethodFluorinating AgentReaction ConditionsYield RangeKey Advantages
Electrophilic FluorinationSelectfluorMeCN, rt-60°C60-90%High selectivity, mild conditions
Nucleophilic FluorinationKF/CsF with phase transferVarious solvents, rt-80°C70-85%Operational simplicity, green chemistry
Photochemical FluorinationSelectfluor + lightContinuous flow, UV-A70-95%Catalyst-free, fast reactions
Mechanochemical FluorinationKF + ball millingSolvent-free, ambient50-89%No solvents, environmentally friendly

Industrial Manufacturing Processes

Industrial manufacturing of 3,4-difluoro-2-methoxybenzaldehyde requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations. The halogen exchange fluorination method has emerged as the predominant industrial approach due to its robust scalability and high yields [9] [10].

Halogen Exchange Fluorination represents the most industrially viable method for large-scale production [9] [10]. This process utilizes spray-dried potassium fluoride as the fluorinating agent in combination with tetraphenylphosphonium bromide as a phase transfer catalyst [9]. The reaction operates under solvent-free conditions or in diphenyl solvents at temperatures of 150-200°C, achieving yields of 70-90% with excellent selectivity [9] [10]. The method's industrial applicability stems from its ability to process multi-kilogram quantities while maintaining consistent product quality [9].

Continuous Flow Processing has gained significant attention for industrial fluorination applications [7] [11] [12]. Flow chemistry offers precise control over reaction parameters, enhanced safety through contained processing, and improved heat and mass transfer characteristics [11] [12]. The technology enables the synthesis of fluorinated compounds with residence times below 30 minutes while maintaining excellent yields and selectivity [7] [8]. Industrial flow systems can achieve throughputs of several kilograms per hour, making them suitable for commercial production [12].

Green Manufacturing Approaches are increasingly important for industrial sustainability [13] [14]. Mechanochemical protocols using ball milling have demonstrated the ability to produce fluorinated compounds without organic solvents [13]. This solid-state approach generates products within one hour while operating under ambient conditions [13]. The method produces only non-toxic salts as byproducts, aligning with green chemistry principles [15] [16].

Process Optimization for Industrial Scale involves several critical considerations. Temperature control systems must maintain precise conditions across large reaction volumes, particularly for high-temperature halogen exchange processes [9]. Catalyst recovery and recycling systems are essential for economic viability, especially for precious metal catalysts [17] [18]. Product purification systems must efficiently separate the target compound from reaction byproducts and unreacted starting materials [9] [10].

Industrial ProcessScale CapacityOperating TemperatureEnvironmental ImpactEconomic Viability
Halogen ExchangeMulti-kilogram150-200°CModerateVery high
Continuous FlowKilogram/hourVariableLowHigh
MechanochemicalBatch processingAmbientVery lowHigh
Solvent-Free MethodsLarge batch100-200°CLowVery high

Catalytic Systems for Synthesis

The development of efficient catalytic systems for 3,4-difluoro-2-methoxybenzaldehyde synthesis has focused on transition metal catalysts that can facilitate carbon-fluorine bond formation under mild conditions while maintaining high selectivity.

Palladium Catalytic Systems have demonstrated exceptional versatility in fluorination reactions [17] [18] [19]. Palladium(II) acetate with terpyridine ligands operates through a single electron transfer mechanism, involving an unusual palladium(III) intermediate that has been isolated and characterized [17] [18]. This system achieves 50-85% yields under mild conditions (50-80°C) with excellent functional group tolerance [17] [19]. The catalyst system is operationally simple, air and moisture tolerant, and amenable to multi-gram scale synthesis [17] [18].

Copper-Based Catalytic Systems offer complementary reactivity patterns, particularly for directed fluorination [20] [21] [22]. Copper(I) iodide with directing groups enables regioselective ortho-fluorination through oxidative addition and reductive elimination mechanisms [20] [21]. The system employs silver fluoride as the fluorine source and operates at 100-120°C in dimethylformamide or pyridine [21] [22]. Yields typically range from 60-80% with excellent regioselectivity [20] [21].

Mechanochemical Catalysis utilizes mechanical energy to drive fluorination reactions without traditional solvents [13] [14]. Ball milling processes with potassium fluoride demonstrate the ability to achieve 50-89% yields under ambient conditions [13]. The method eliminates the need for organic solvents while providing efficient fluorination through direct mechanical activation [13] [14].

Catalyst TypeMetal CenterMechanismOperating ConditionsSelectivityIndustrial Applicability
Pd(II)/terpyridinePalladium(II)Single electron transfer50-80°C, air stableHigh regioselectivityModerate
Cu(I)/directing groupsCopper(I)Oxidative addition/elimination100-120°C, inert atmosphereOrtho-selectiveHigh
PhotocatalystOrganicPhotoinduced electron transferRoom temperature, UV lightBenzylic selectiveLow
MechanochemicalMetal-freeMechanical activationAmbient, solvent-freePosition-dependentHigh

Selective Fluorination Strategies

Selective fluorination of 3,4-difluoro-2-methoxybenzaldehyde requires sophisticated strategies to control both regioselectivity and chemoselectivity while avoiding over-fluorination or competing reaction pathways.

Regioselective Fluorination Approaches utilize directing groups to control the site of fluorination [20] [21]. The aminoquinoline directing group strategy enables copper-mediated ortho-fluorination with high selectivity [21] [22]. This approach involves temporary installation of the directing group, followed by copper-catalyzed fluorination using potassium fluoride, and subsequent removal of the directing group [21] [22]. The method achieves excellent regioselectivity for ortho-positions while maintaining compatibility with various functional groups [20] [21].

Substrate-Controlled Selectivity exploits the inherent electronic properties of aromatic substrates to direct fluorination [1] [2]. Electron-rich aromatics preferentially undergo fluorination at positions that can stabilize the resulting carbocation intermediate [1] [2]. The presence of methoxy groups activates ortho and para positions, while electron-withdrawing groups deactivate the aromatic system [1] [2]. Understanding these electronic effects enables predictable regioselectivity without directing groups [1] [2].

Chemoselective Fluorination Methods address the challenge of selective fluorination in the presence of multiple reactive sites [23] [24]. Enantioselective organocatalytic fluorination has been developed using imidazolidinone catalysts, achieving high enantioselectivity for α-fluorination of aldehydes [24]. The method employs N-fluorobenzenesulfonimide as the fluorine source and operates under mild conditions [24] [23]. Catalyst loadings as low as 2.5 mol% can achieve successful fluorination while maintaining high selectivity [24].

Protecting Group Strategies enable site-selective fluorination by temporarily blocking reactive positions [25]. Orthanilic acids serve as transient directing groups for palladium-catalyzed fluorination of benzaldehydes [25]. The directing group forms reversible linkages with substrates in situ, directing metalation to specific positions [25]. This approach eliminates the need for stoichiometric installation and removal of protecting groups [25].

Multi-fluorination Control addresses the challenge of controlling the number of fluorine atoms introduced [26] [21]. Copper-catalyzed systems can achieve selective mono- or difluorination by adjusting reaction conditions, catalyst loading, and reagent ratios [20] [21]. The ability to control fluorination multiplicity is crucial for accessing specific fluorination patterns required for target molecules [26] [21].

Selectivity StrategyControl MethodSelectivity TypeTypical YieldAdvantagesLimitations
Directing GroupsAminoquinoline/picolinamideRegioselective70-85%High selectivityAdditional steps required
Electronic ControlSubstrate electronicsRegioselective60-80%No additional reagentsLimited to activated substrates
OrganocatalyticImidazolidinoneEnantioselective80-95%High enantioselectivityAldehyde substrates only
Transient DirectingOrthanilic acidsRegioselective65-80%No permanent modificationSpecialized conditions
Reaction ConditionsCatalyst/reagent ratiosChemoselective50-90%Operational simplicitySubstrate dependent

Green Chemistry Approaches to Synthesis

Green chemistry approaches for 3,4-difluoro-2-methoxybenzaldehyde synthesis focus on minimizing environmental impact while maintaining synthetic efficiency through sustainable methodologies and environmentally benign processes.

Mechanochemical Synthesis represents a paradigm shift toward solvent-free fluorination [13] [14]. Ball milling processes utilizing potassium fluoride achieve efficient fluorination under ambient conditions without organic solvents [13]. The method operates through mechanical activation of solid reactants, generating products within one hour while producing only non-toxic salts as byproducts [13] [14]. This approach eliminates solvent waste streams and reduces the environmental footprint of fluorination processes [13] [14].

Aqueous-Based Fluorination utilizes water as a sustainable reaction medium [27] [28]. Electrochemical fluorination in aqueous systems employs quaternary ammonium fluoride complexes with enhanced solubility and reduced hygroscopicity [28] [3]. The method operates under mild conditions while achieving 70-85% yields [28] [3]. Water-based systems eliminate the need for toxic organic solvents and enable easier product isolation [27] [28].

Continuous Flow Green Processing integrates multiple green chemistry principles into streamlined synthetic sequences [7] [11] [12]. Flow chemistry enables precise control over reaction parameters, reduces waste generation, and improves safety through contained processing [11] [12]. The technology facilitates real-time monitoring and optimization, leading to higher yields and reduced environmental impact [7] [11]. Continuous operation reduces batch-to-batch variability and enables efficient scale-up [12].

Sustainable Fluorinating Agents address the environmental concerns associated with traditional fluorinating reagents [29] [30]. Research has developed methods to produce fluorochemicals from mineral fluorspar using oxalic acid, eliminating the need for hazardous hydrogen fluoride [29]. The process operates at room temperature and produces a variety of fluorine compounds safely [29]. Additionally, PFAS-free synthesis protocols use cesium fluoride as the sole fluorine source, avoiding environmentally persistent fluorinated reagents [30].

Catalyst Recovery and Recycling systems minimize catalyst waste and reduce costs [31] [17]. Supported catalysts enable easy separation and reuse, particularly important for precious metal systems [31] [17]. Heterogeneous catalysts can be recovered through simple filtration and reactivated for multiple reaction cycles [31] [17]. These systems reduce the overall environmental impact and improve the economic viability of catalytic processes [31] [17].

Green ApproachEnvironmental BenefitSustainability ScoreEconomic ViabilityScalabilityImplementation Challenges
MechanochemicalNo organic solvents9/10HighGoodEquipment requirements
Aqueous-basedWater as medium7/10HighGoodSolubility limitations
PhotochemicalReduced energy use8/10ModerateLimitedLight penetration issues
Continuous FlowWaste minimization8/10HighExcellentInitial setup costs
Sustainable ReagentsEliminate toxic compounds9/10ModerateModerateSubstrate availability
Catalyst RecyclingMinimize waste8/10HighGoodSystem complexity

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Dates

Last modified: 08-15-2023

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